4-(2,3-dichlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
4-(2,3-Dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a dichlorophenyl group and two methyl groups attached to the tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,3-dichlorobenzaldehyde with a suitable amine and a ketone, followed by cyclization to form the tetrahydroquinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize readily available starting materials and optimize reaction conditions to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
4-(2,3-Dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cariprazine: An atypical antipsychotic with a similar dichlorophenyl group.
Aripiprazole: Another antipsychotic with a related structure.
Uniqueness
4-(2,3-Dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern and the presence of the tetrahydroquinoline core. This structural uniqueness can lead to different biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H15Cl2NO |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15Cl2NO/c1-9-6-7-12-13(8-15(21)20-17(12)10(9)2)11-4-3-5-14(18)16(11)19/h3-7,13H,8H2,1-2H3,(H,20,21) |
InChI Key |
KMVNVSPDDOIBQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C(=CC=C3)Cl)Cl)C |
Origin of Product |
United States |
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